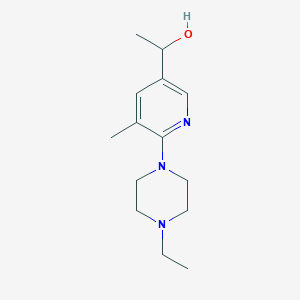
1-(6-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl)ethanol is a complex organic compound that features a piperazine ring substituted with an ethyl group and a pyridine ring substituted with a methyl group
Preparation Methods
The synthesis of 1-(6-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl)ethanol involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-(6-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-(6-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 1-(6-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl)ethanol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
1-(6-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl)ethanol can be compared with other similar compounds, such as:
1-(4-Ethylpiperazin-1-yl)ethanone: This compound shares the piperazine ring but differs in the substitution pattern.
N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine: This compound has a more complex structure with additional functional groups. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties.
Properties
Molecular Formula |
C14H23N3O |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
1-[6-(4-ethylpiperazin-1-yl)-5-methylpyridin-3-yl]ethanol |
InChI |
InChI=1S/C14H23N3O/c1-4-16-5-7-17(8-6-16)14-11(2)9-13(10-15-14)12(3)18/h9-10,12,18H,4-8H2,1-3H3 |
InChI Key |
ZSUVPGWMEVXJLL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C=C2C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


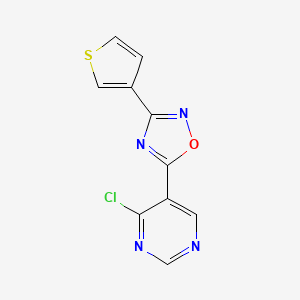
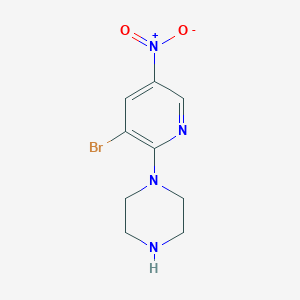
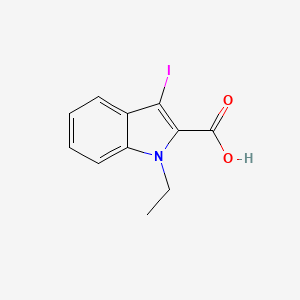
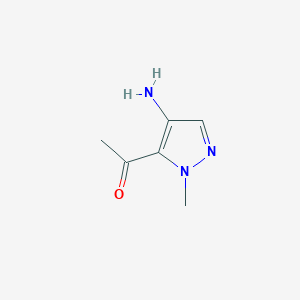
![4-Hydroxy-6-oxo-3-phenyl-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11806837.png)
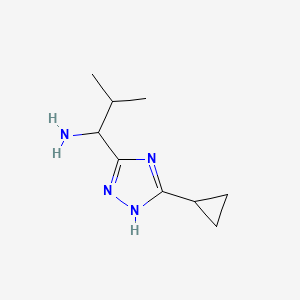
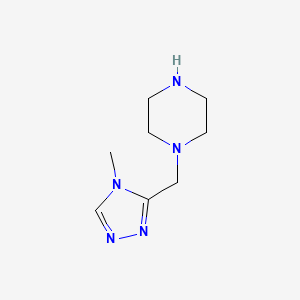
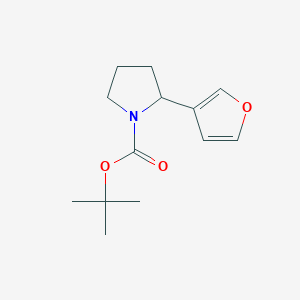


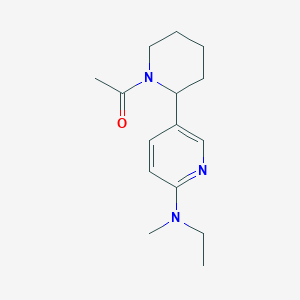
![3-(Hydroxymethylene)-4-(4-methylpiperazin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione](/img/structure/B11806898.png)
![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide](/img/structure/B11806908.png)

